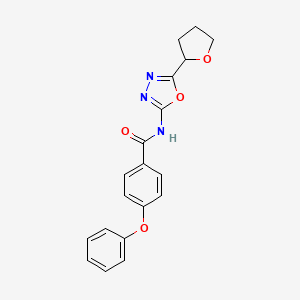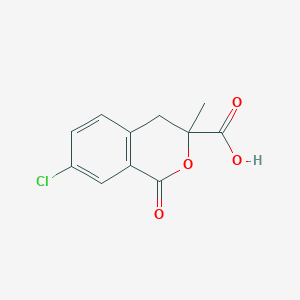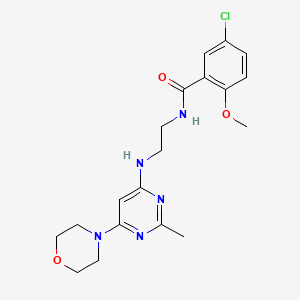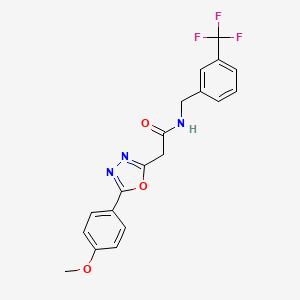![molecular formula C18H19N5O2S B2880146 N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212193-39-9](/img/structure/B2880146.png)
N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of its ring . The triazole ring, which contains two carbon and three nitrogen atoms, is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through nucleophilic substitution reactions . For instance, N-substituted-5-phenyl-[1,2,4]triazoloquinazolin-2-amine derivatives were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines .Scientific Research Applications
Antifungal Applications
Triazole compounds like the one mentioned have been widely used as antifungal agents. They work by inhibiting the enzyme cytochrome P450 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to the accumulation of 14α-methyl sterols, which disrupts the cell membrane’s function and integrity, ultimately causing cell death .
Antibacterial Activity
Triazoles also exhibit antibacterial properties. They can be designed to target specific bacterial enzymes or pathways, which makes them valuable in the fight against antibiotic-resistant strains. The structural flexibility of triazole allows for the synthesis of compounds with targeted antibacterial activity against a range of Gram-positive and Gram-negative bacteria .
Anticancer Potential
The triazole ring system can be incorporated into compounds that have potential anticancer activities. These compounds can interact with various biological targets, such as kinases, to inhibit cancer cell growth and proliferation. The ability to create derivatives with specific functional groups makes triazoles a versatile tool in designing new anticancer drugs .
Antiviral Properties
Triazole derivatives have shown promise as antiviral agents. They can be engineered to interfere with viral replication by targeting viral enzymes or proteins. This makes them potential candidates for the treatment of diseases caused by viruses, including HIV, where they may inhibit the action of reverse transcriptase or protease enzymes .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of triazoles are attributed to their ability to modulate the production of inflammatory mediators. They can act on cyclooxygenase or lipoxygenase pathways, reducing the synthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response .
Antiepileptic and CNS Activities
Triazoles have been explored for their central nervous system (CNS) activities, including antiepileptic effects. They can modulate neurotransmitter systems or ion channels in the brain, which are critical in the pathophysiology of epilepsy and other neurological disorders .
Antidiabetic Actions
Some triazole derivatives have been investigated for their potential antidiabetic actions. They may exert their effects by influencing insulin signaling pathways or by acting as agonists for peroxisome proliferator-activated receptors (PPARs), which play a role in glucose and lipid metabolism .
Antidepressant and Anxiolytic Uses
The structural diversity of triazoles allows for the development of compounds with antidepressant and anxiolytic properties. They can affect neurotransmitter systems, such as serotonin or GABA, which are implicated in mood and anxiety disorders .
properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-11-15(17(24)22-12-6-3-4-7-13(12)25-2)16(14-8-5-9-26-14)23-18(21-11)19-10-20-23/h3-11,15-16H,1-2H3,(H,22,24)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSWALKOZRKMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=CS3)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2880063.png)
![2-[(4-Chloropyridin-2-yl)formamido]-4-methylpentanoic acid](/img/structure/B2880064.png)
![(E)-1-butyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2880066.png)
![Tert-butyl (3aS,6aR)-2-[(5-chloropyrazin-2-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2880069.png)
![(2,6-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2880070.png)

![Ethyl 2-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2880075.png)


![N-(2-oxo-2H-chromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2880079.png)
![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2880080.png)


![5-(3-Chlorophenyl)-4,5,7,9,13-pentaazatricyclo[7.4.0.0^{2,6}]trideca-1(13),2(6),3-triene-8-thione](/img/structure/B2880085.png)